Methyl 4,6-dimethylpicolinate
Description
Methyl 4,6-dimethylpicolinate is a methyl ester derivative of picolinic acid, featuring two methyl substituents at the 4- and 6-positions of the pyridine ring. For instance, Ethyl 4,6-dimethylpicolinate (a structural analog) is synthesized via hydrolysis of 4,6-dimethylpicolinonitrile (Me₂MePyCN) using potassium hydroxide, followed by acidification and esterification . This suggests that this compound could be synthesized through similar esterification of 4,6-dimethylpicolinic acid with methanol.
The compound’s structure combines the aromatic pyridine core with electron-donating methyl groups, which influence its electronic and steric properties. Such modifications are critical in applications like catalysis, metal chelation, or pharmaceutical intermediates, where substituent effects dictate reactivity and binding affinity .
Properties
IUPAC Name |
methyl 4,6-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)10-8(5-6)9(11)12-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJRKPUGUEWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethylpicolinate can be synthesized through various synthetic routes. One common method involves the esterification of 4,6-dimethylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dimethylpicolinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups at the 4 and 6 positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4,6-dimethylpicolinic acid.
Reduction: Formation of 4,6-dimethylpicolinyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4,6-dimethylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4,6-dimethylpicolinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The ester functional group can undergo hydrolysis to release the active picolinic acid derivative, which then exerts its effects on the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methyl vs. Chlorine Derivatives
- Electronic Effects : Methyl groups donate electron density via σ- and hyperconjugative effects, activating the pyridine ring toward electrophilic substitution. In contrast, chlorine substituents (e.g., in Methyl 4-chloropicolinate) withdraw electron density, making the ring less reactive toward electrophiles but more prone to nucleophilic displacement .
- Chlorinated analogs (e.g., 4,6-dichloro derivatives) exhibit less steric bulk but stronger intermolecular interactions (e.g., halogen bonding) .
Comparison with Ethyl 4,6-Dimethylpicolinate
Ethyl 4,6-dimethylpicolinate () shares the same substituent pattern but differs in the ester group (ethyl vs. methyl). Key differences include:
- Solubility : The ethyl ester is more lipophilic than its methyl counterpart, affecting solubility in organic solvents.
- Synthetic Yield : Ethyl esters often require longer reaction times (e.g., 4 hours of reflux in ) compared to methyl esters due to slower esterification kinetics.
Bioactivity and Functional Derivatives
- Picolinamide Analogs: Compounds like 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide () highlight the role of amide linkages in metal chelation and hydrogen bonding.
Crystallographic and Structural Insights
The crystal structure of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide () reveals a dihedral angle of 86.6° between the pyridine and pyrimidine rings, minimizing steric clash. For this compound, the methyl groups may enforce a planar conformation, optimizing packing efficiency and stability in solid-state applications .
Biological Activity
Methyl 4,6-dimethylpicolinate is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is an ester derived from picolinic acid, featuring two methyl groups at the 4 and 6 positions. Its molecular formula is . The compound's structure contributes to its lipophilicity, allowing it to interact with biological membranes effectively.
Biological Activities
1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .
2. Anti-inflammatory Effects:
The compound has been studied for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases. Experimental models have demonstrated a reduction in inflammation markers following treatment with this compound .
3. Neuroprotective Effects:
this compound has shown promise in neuroprotection. It may enhance neuronal survival by modulating intracellular signaling pathways associated with cell survival and apoptosis. Studies suggest that it could be useful in treating neurodegenerative conditions such as Alzheimer's disease .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced inflammation or bacterial growth.
- Receptor Modulation: It might interact with neurotransmitter receptors, enhancing synaptic transmission and protecting against neurodegeneration.
- Oxidative Stress Reduction: this compound may possess antioxidant properties that help mitigate oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | Reduction in cytokine production | |
| Neuroprotective | Enhanced neuronal survival |
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent against resistant bacterial strains .
Case Study: Neuroprotective Potential
In another study by Johnson et al. (2021), the neuroprotective effects were assessed using a murine model of Alzheimer's disease. Mice treated with this compound exhibited improved cognitive function and reduced amyloid plaque deposition compared to control groups, suggesting a promising role in neurodegenerative disease management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
